molecular formula C14H14N2O4S B13354422 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13354422
M. Wt: 306.34 g/mol
InChI Key: RWDPMBSSXSVULA-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that features a furan ring, a nicotinate moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of furan-2-ylmethylamine with nicotinic acid derivatives under specific conditions. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, primary amines, and substituted nicotinonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with molecular targets through its functional groups. The furan ring and nicotinate moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both a furan ring and a methylthio group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-21-13-11(5-2-6-15-13)14(18)20-9-12(17)16-8-10-4-3-7-19-10/h2-7H,8-9H2,1H3,(H,16,17)

InChI Key

RWDPMBSSXSVULA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NCC2=CC=CO2

Origin of Product

United States

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